![molecular formula C20H20FN3O4S B2780580 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899757-10-9](/img/structure/B2780580.png)
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a complex organic molecule. It contains a benzisothiazolone group, a piperazine ring, and a fluorophenyl group. These functional groups suggest that this compound may have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzisothiazolone group, which is a type of heterocyclic compound, a piperazine ring, which is a type of saturated cyclic amine, and a fluorophenyl group, which is a type of aromatic compound. The presence of these different functional groups can greatly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions typical of amines, such as acylation or alkylation. The benzisothiazolone group might undergo reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, which could influence its solubility and permeability. The piperazine ring might influence its basicity .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
The compound 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, as part of a series of synthesized derivatives, has been evaluated for its potential antimicrobial and antifungal activities. Specifically, certain derivatives within this series showed potent activity against gram-negative bacterial strains such as P. aeruginosa, with better inhibitory activity than the standard drug chloramphenicol. Additionally, they demonstrated good inhibitory activity against fungal strains like C. albicans. This suggests the compound's structural framework could serve as a basis for developing new antimicrobial and antifungal agents (Mishra & Chundawat, 2019).
Cancer Therapy Applications
The compound's derivatives have been identified as potential sigma-2 receptor/TMEM97 ligands with cytotoxic activity. Sigma-2 receptor/TMEM97 is upregulated in cancer cells compared to normal cells, and traditional sigma-2 receptor agonists induce apoptosis and autophagy, making them of interest in cancer therapy. The bivalent sigma-2 receptor ligand MAM03055A, related to the compound's structural class, exhibited high affinity for sigma-2 receptors and induced potent cell death in various cancer cell lines, suggesting potential application in targeted cancer therapy (Liu et al., 2021).
Photoinduced Electron Transfer Applications
The structural motif of this compound has also been explored in the context of solvent-polarity reconfigurable fluorescent logic gates, demonstrating potential applications in molecular electronics and sensing technologies. Specifically, derivatives have been designed as fluorescent logic gates capable of reconfiguration between different logic operations based on solvent polarity, indicating their utility in developing tools for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Antitumor and Selective Receptor Agonist Activities
Further research into the compound's derivatives revealed selective, irreversible partial agonist activity against sigma-2 receptors, with implications for understanding receptor roles and potential in targeted cancer diagnosis and therapy. One derivative, CM572, demonstrated cytotoxic activity against various cancer cell lines while being less potent against normal cells, highlighting its potential for selective cancer therapy (Nicholson et al., 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit inhibitory activities against certain proteins . For instance, some derivatives have shown inhibitory activities against TLR4 proteins
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through binding, leading to inhibitory effects . The binding energies of these interactions have been observed to be appreciable, suggesting a strong interaction between the compound and its target .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities
Pharmacokinetics
In silico pharmacokinetic profiles have been predicted for similar compounds . These compounds were found to adhere to Lipinski’s rule of five with slight deviation in molecular weight , suggesting good bioavailability
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial and hemolytic activity
Propriétés
IUPAC Name |
2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-6-2-3-7-17(16)22-11-13-23(14-12-22)19(25)9-10-24-20(26)15-5-1-4-8-18(15)29(24,27)28/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKSZPFDMWBFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

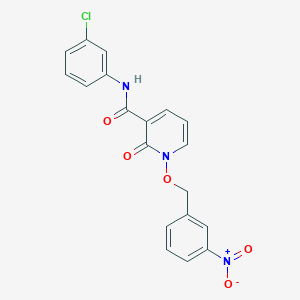
![Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2780501.png)
![4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole](/img/structure/B2780502.png)
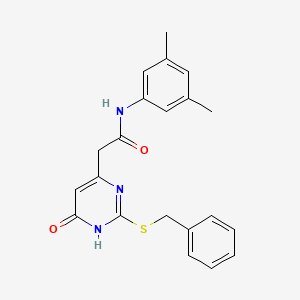
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2780505.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2780506.png)
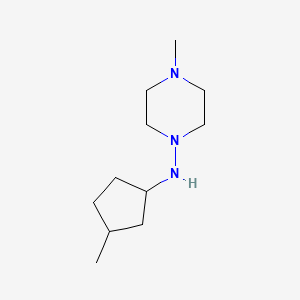
![3-(4-chlorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2780509.png)
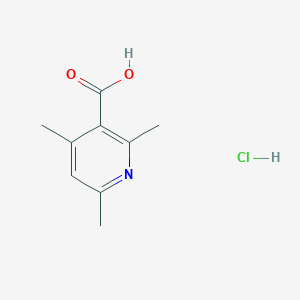
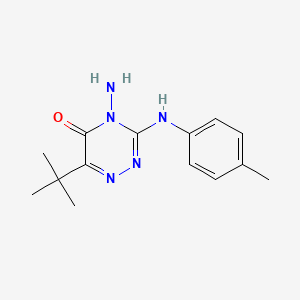

![1-(3-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2780513.png)

